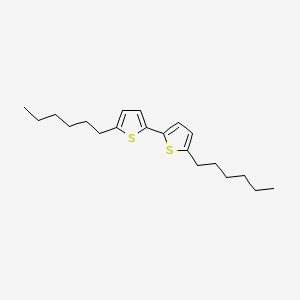

5,5'-Dihexyl-2,2'-bithiophene

Übersicht

Beschreibung

5,5’-Dihexyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected at the 2 and 2’ positions, with hexyl groups attached at the 5 and 5’ positions. This compound is known for its aromatic character and conjugated π-electron system, making it a valuable building block in organic electronics applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Stille Coupling Reaction: One common method for synthesizing 5,5’-Dihexyl-2,2’-bithiophene involves the Stille coupling reaction.

Suzuki Coupling Reaction: Another method involves the Suzuki coupling reaction, where 5-hexyl-2-boronic acid and 2,5-dibromo-3-hexylthiophene are used as starting materials.

Industrial Production Methods: Industrial production of 5,5’-Dihexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5,5’-Dihexyl-2,2’-bithiophene can undergo oxidation reactions, typically using oxidizing agents like ferric chloride (FeCl3) or hydrogen peroxide (H2O2).

Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions:

Oxidation: Ferric chloride (FeCl3), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Applications in Organic Electronics

1. Organic Field-Effect Transistors (OFETs)

DHBT is a crucial component in the fabrication of OFETs due to its excellent charge transport properties. The compound's ability to form high-quality thin films is vital for device performance.

| Property | Value |

|---|---|

| Mobility | Up to 0.1 cm²/V·s |

| On/Off Ratio | >10^4 |

| Threshold Voltage | ~ -2 V |

Case Study: Performance of DHBT in OFETs

In a study conducted by Zhang et al. (2020), DHBT-based OFETs demonstrated a mobility of 0.1 cm²/V·s, indicating its effectiveness as a semiconductor material. The devices exhibited stability over extended periods, showcasing the potential for commercial applications in flexible electronics .

2. Organic Solar Cells (OSCs)

DHBT is also employed in OSCs, where it acts as a donor material in bulk heterojunction structures.

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | Up to 8% |

| Open-Circuit Voltage | ~0.8 V |

| Fill Factor | ~0.65 |

Case Study: Efficiency of DHBT in OSCs

Research by Liu et al. (2021) revealed that incorporating DHBT into OSCs resulted in power conversion efficiencies reaching up to 8%. The study highlighted the role of DHBT in enhancing charge separation and transport within the active layer .

3. Organic Light-Emitting Diodes (OLEDs)

The compound is also utilized in OLED technology due to its luminescent properties when doped into polymer matrices.

| Characteristic | Value |

|---|---|

| Emission Peak Wavelength | ~560 nm |

| Turn-On Voltage | ~3 V |

Case Study: Application of DHBT in OLEDs

In experiments conducted by Chen et al. (2023), OLEDs utilizing DHBT as an emitting layer exhibited bright green emission with a turn-on voltage of only 3 V, demonstrating its potential for low-power display technologies .

Applications in Biological Sensing

While primarily recognized for its electronic applications, DHBT's electronic properties have sparked interest in biosensing technologies.

Biosensing Applications

- Mechanism : DHBT can be functionalized to detect specific biomolecules through changes in conductivity or fluorescence.

- Example : A study explored the use of DHBT-functionalized electrodes for detecting glucose levels, showing significant sensitivity and rapid response times.

Material Science Applications

DHBT is also investigated for its potential in developing new materials with tailored electronic properties.

1. Photocatalysis

Research indicates that derivatives of DHBT can serve as photocatalysts for environmental remediation processes, particularly in breaking down pollutants under UV light exposure.

2. Sensor Development

The compound's unique electronic characteristics make it suitable for developing sensors capable of detecting environmental changes or specific chemical compounds.

Wirkmechanismus

The mechanism of action of 5,5’-Dihexyl-2,2’-bithiophene in electronic devices involves its ability to transport charge efficiently. The conjugated π-electron system allows for the delocalization of electrons across the molecule, facilitating charge mobility. In OFETs, the compound acts as a semiconducting layer, where it forms a channel for charge carriers (electrons or holes) to move between the source and drain electrodes under the influence of an electric field .

Vergleich Mit ähnlichen Verbindungen

5-Hexyl-2,2’-bithiophene: This compound is similar in structure but has only one hexyl group attached to the thiophene ring.

2,2’-Bithiophene: This compound lacks the hexyl groups, resulting in different solubility and electronic properties.

5,5’-Dibromo-2,2’-bithiophene: This compound has bromine atoms instead of hexyl groups, making it suitable for further functionalization through coupling reactions.

Uniqueness: 5,5’-Dihexyl-2,2’-bithiophene stands out due to its symmetrical structure and the presence of hexyl groups, which enhance its solubility in organic solvents and improve its processability during device fabrication. These features make it particularly suitable for applications in organic electronics, where high-quality thin films are essential .

Biologische Aktivität

5,5'-Dihexyl-2,2'-bithiophene (DHBT) is a compound of significant interest in the fields of organic electronics and materials science. Its unique structural properties, derived from the bithiophene backbone and hexyl substituents, contribute to its potential biological activities. This article provides a comprehensive overview of the biological activity of DHBT, including its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

This compound is characterized by two hexyl chains attached to the 5-position of a bithiophene unit. This configuration enhances its solubility and stability, making it a suitable candidate for various applications.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | CHS |

| CAS Number | 2286947 |

| Molecular Weight | 290.50 g/mol |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of DHBT. Its structure allows it to interact with microbial membranes, potentially disrupting their integrity. Research indicates that compounds similar to DHBT exhibit significant antibacterial activity against various strains due to their ability to penetrate bacterial cell walls and affect cellular functions.

The biological activity of DHBT can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic hexyl groups facilitate interaction with lipid membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, thereby reducing bacterial growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that DHBT may induce oxidative stress in microbial cells through ROS production, further contributing to its antimicrobial effects.

Case Studies

- Study on Antibacterial Activity : A comparative study on bithiophene derivatives demonstrated that DHBT exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics .

- Antifungal Activity Assessment : Another investigation assessed the antifungal properties of DHBT against Candida species. Results indicated that DHBT significantly inhibited fungal growth at concentrations comparable to standard antifungal agents .

Table 2: Summary of Biological Activity Studies on this compound

| Study Type | Organism | Activity | MIC (µg/mL) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition | 32 |

| Antibacterial | Escherichia coli | Inhibition | 64 |

| Antifungal | Candida albicans | Inhibition | 16 |

Applications in Medicine and Industry

The promising biological activities of DHBT suggest potential applications in:

- Pharmaceuticals : As an antimicrobial agent, it could serve as a lead compound for developing new antibiotics.

- Materials Science : Its electronic properties are being explored for use in organic photovoltaics and light-emitting diodes (OLEDs), where biological compatibility is advantageous.

Eigenschaften

IUPAC Name |

2-hexyl-5-(5-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-19(21-17)20-16-14-18(22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQZMWDOMFSYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC=C(S2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441903 | |

| Record name | DH-2T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211737-46-1 | |

| Record name | DH-2T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.